N-Trimethyl-N-hexylammonium bis(trifluoromethanesulfonyl)imide N-Trimethyl-N-hexylammonium bis(trifluoromethanesulfonyl)imide
Brand Name: Vulcanchem
CAS No.: 210230-43-6
VCID: VC11694494
InChI: InChI=1S/C9H22N.C2F6NO4S2/c1-5-6-7-8-9-10(2,3)4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-9H2,1-4H3;/q+1;-1
SMILES:
Molecular Formula: C11H22F6N2O4S2
Molecular Weight: 424.4 g/mol

N-Trimethyl-N-hexylammonium bis(trifluoromethanesulfonyl)imide

CAS No.: 210230-43-6

Cat. No.: VC11694494

Molecular Formula: C11H22F6N2O4S2

Molecular Weight: 424.4 g/mol

* For research use only. Not for human or veterinary use.

N-Trimethyl-N-hexylammonium bis(trifluoromethanesulfonyl)imide - 210230-43-6

Specification

CAS No. 210230-43-6
Molecular Formula C11H22F6N2O4S2
Molecular Weight 424.4 g/mol
IUPAC Name bis(trifluoromethylsulfonyl)azanide;hexyl(trimethyl)azanium
Standard InChI InChI=1S/C9H22N.C2F6NO4S2/c1-5-6-7-8-9-10(2,3)4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-9H2,1-4H3;/q+1;-1
Standard InChI Key SLEKRZBYCSJUNO-UHFFFAOYSA-N
Canonical SMILES CCCCCC[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Introduction

Chemical Structure and Molecular Characteristics

Cation-Anion Architecture

The compound features an N-trimethyl-N-hexylammonium cation paired with the TFSI anion. The cation consists of a central nitrogen atom bonded to three methyl groups and one hexyl chain, creating an asymmetric structure that disrupts crystal lattice formation, thereby lowering the melting point . The TFSI anion, with its two trifluoromethanesulfonyl groups connected via a nitrogen atom, exhibits conformational isomerism between cisoid (C₁ symmetry) and transoid (C₂ symmetry) forms .

Table 1: Molecular Properties of N-Trimethyl-N-Hexylammonium Bis(trifluoromethanesulfonyl)imide

PropertyValue
CAS Number210230-43-6
Molecular FormulaC₁₁H₂₂F₆N₂O₄S₂
Molecular Weight424.44 g/mol
Cation TypeQuaternary ammonium
Anion TypeBis(trifluoromethanesulfonyl)imide
Phase at 25°CLiquid

Conformational Dynamics

Synthesis and Production Methods

Conventional Batch Synthesis

Traditional preparation involves a two-step process:

  • Alkyl Bistriflimide Formation: Hexylamine reacts with trifluoromethanesulfonic anhydride in dichloromethane at 0–25°C for 1 hour, yielding hexyl bistriflimide .

  • Quaternization: N-Trimethylamine undergoes solvent-free alkylation with hexyl bistriflimide at 80°C for 30 minutes, achieving >99% conversion .

Continuous-Flow Optimization

Recent advancements employ microreactor technology to enhance production efficiency:

  • Residence Time: 7.5 minutes at 80°C

  • Yield: 92–99%

  • Productivity: 18.4 g/h

This method eliminates halide contaminants and reduces wastewater generation by 78% compared to batch processes .

Physicochemical Properties

Thermal Behavior

Differential scanning calorimetry (DSC) measurements identify key thermal transitions:

  • Glass Transition Temperature (Tg): 162 K

  • Crystallization Temperature (Tc): 195 K

  • Melting Point (Tm): 238 K

The compound remains stable up to 573 K, with decomposition onset at 598 K.

High-Pressure Phase Diagram

Infrared studies under variable pressure (0–11 GPa) and temperature (160–310 K) reveal:

  • Liquid-Glass Transition: Occurs at 2 GPa (310 K), marked by a 40% increase in cis-TFSI population .

  • Cold Crystallization: Observed at 0.5 GPa during heating from 139 K to 295 K .

Table 2: Pressure-Dependent Conformer Ratios (cis:trans)

Pressure (GPa)Temperature (K)Ratio
0.130030:70
2.031050:50
4.229565:35

Electrochemical Applications

Lithium-Ion Battery Electrolytes

The IL demonstrates exceptional lithium salt solubility (up to 1.8 M LiTFSI) and ionic conductivity (12.4 mS/cm at 298 K). Its wide electrochemical window (4.8 V vs. Li+/Li) enables stable operation in high-voltage cathodes .

Supercapacitor Performance

In symmetric supercapacitors with activated carbon electrodes, the IL achieves:

  • Specific Capacitance: 138 F/g at 1 A/g

  • Energy Density: 48 Wh/kg

  • Cycle Stability: 95% capacitance retention after 10,000 cycles

Advanced Material Applications

Polymer Gel Electrolytes

Blending with poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) yields flexible membranes with:

  • Tensile Strength: 4.3 MPa

  • Ionic Conductivity: 5.6×10⁻³ S/cm (298 K)

  • Thermal Stability: Up to 423 K

Gas Separation Membranes

The IL’s affinity for CO₂ enables its use in facilitated transport membranes, showing:

  • CO₂/N₂ Selectivity: 29.5

  • CO₂ Permeability: 680 Barrer

  • Operational Stability: >1,000 hours

Research Frontiers

Anion Reorientation Dynamics

Quasielastic neutron scattering (QENS) reveals TFSI reorientation times of 18–22 ps at 298 K, which decrease to 9–12 ps under 2 GPa pressure due to restricted molecular motion .

Tribological Performance

As a lubricant additive (1 wt%), the IL reduces steel-on-steel friction by 62% and wear volume by 89% compared to base oils.

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